6-溴-1-(苯磺酰基)-1H-吲哚

描述

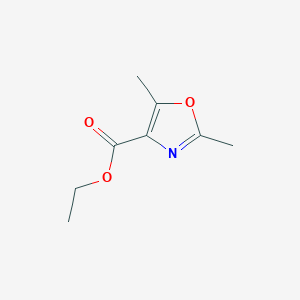

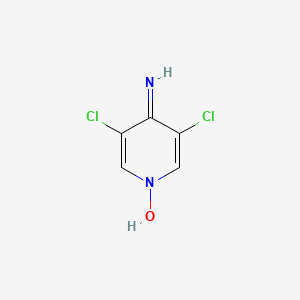

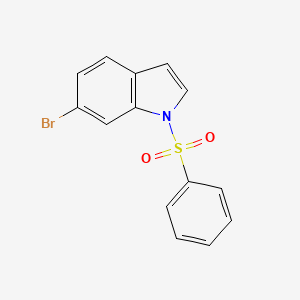

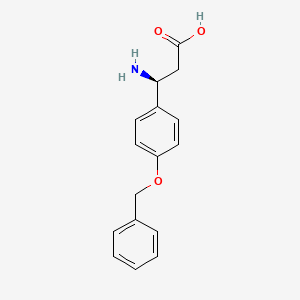

6-Bromo-1-(phenylsulfonyl)-1H-indole is a novel disubstituted indole compound that has been synthesized as a precursor for selective functionalization of indole positions. The compound is derived from 2-aminoacetophenone and has been developed to aid in the synthesis of a wide range of indole derivatives, which are of significant interest due to their presence in many biologically active molecules .

Synthesis Analysis

The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole involves a multi-step process starting from commercially available 2-aminoacetophenone. The process includes the conversion to sulfonamide, followed by bromination and subsequent reactions leading to the formation of the desired indole compound. The synthesis is notable for its straightforward approach, despite the challenges such as the formation of indigo by-products and the need to control over-bromination. The use of catalytic amounts of concentrated HBr has been found to eliminate inconsistent reaction times, and the overall yield of the final product after purification is reported to be satisfactory .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 6-Bromo-1-(phenylsulfonyl)-1H-indole, related indole derivatives have been analyzed using crystallography. For example, a related compound crystallizes in the triclinic crystal system and features hydrogen bond interactions as well as C–H⋅⋅⋅π interactions, which are critical for the stability of the molecular structure. These types of interactions are likely to be relevant to the molecular structure of 6-Bromo-1-(phenylsulfonyl)-1H-indole as well .

Chemical Reactions Analysis

The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole is part of broader research into the development of methods for the synthesis of heterocyclic compounds. For instance, bromoethylsulfonium salt has been used to generate six- and seven-membered rings through annulation reactions, and this methodology could potentially be applied to the synthesis of related indole compounds . Additionally, the regioselective synthesis of arylsulfonyl heterocycles from bromoallyl sulfones via intramolecular Heck coupling reactions is another example of the types of chemical reactions that are relevant to the synthesis and functionalization of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1-(phenylsulfonyl)-1H-indole are not explicitly detailed in the provided data. However, the properties of indole derivatives typically include their crystalline nature, solubility in various solvents, and their reactivity towards different chemical reagents. The presence of the bromo and phenylsulfonyl groups in the molecule suggests that it would have distinct reactivity patterns, especially in palladium-catalyzed coupling reactions, which are commonly used in the synthesis of complex indole structures .

科学研究应用

Application 1: Proteomics Research

- Summary of the Application : “6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol” is a specialty product used in proteomics research .

Application 2: Anti-Biofilm Agent and Antibiotic Adjuvant

- Summary of the Application : A fluorinated analogue of marine bisindole alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine has potential as an anti-biofilm agent and antibiotic adjuvant against Staphylococcus aureus .

- Results or Outcomes : The fluorinated analogue enabled a 256-fold reduction in the minimum inhibitory concentration (MIC) of oxacillin for the clinical MRSA strain. It also inhibited biofilm formation of S. aureus strains, and showed greater eradicating activity on preformed biofilm compared to the non-fluorinated compound .

Application 3: Catalytic Protodeboronation

- Summary of the Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes .

Application 4: Specialty Product for Proteomics Research

- Summary of the Application : “6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol” is a specialty product used in proteomics research .

Application 5: Formal Anti-Markovnikov Hydromethylation of Alkenes

属性

IUPAC Name |

1-(benzenesulfonyl)-6-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPDYQYNRFWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447008 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-(phenylsulfonyl)-1H-indole | |

CAS RN |

679794-03-7 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)